molecular formula C17H19ClN2O3 B2564384 3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1396710-66-9

3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2564384
CAS No.: 1396710-66-9
M. Wt: 334.8
InChI Key: SWUCYHHBHBDVJM-UHFFFAOYSA-N
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Description

This compound belongs to the isoxazole carboxamide family, characterized by a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The N-substituent on the carboxamide is a 3-hydroxycyclohexyl group, introducing a hydroxyl group and a cyclohexane ring, which may enhance solubility and stereochemical complexity.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-10-15(17(22)19-11-5-4-6-12(21)9-11)16(20-23-10)13-7-2-3-8-14(13)18/h2-3,7-8,11-12,21H,4-6,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUCYHHBHBDVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and hydroxycyclohexyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative, while nucleophilic substitution of the chlorophenyl group could result in various substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name R1 (Oxazole Substituent) R2 (Carboxamide Substituent) Molecular Weight Reported Activities Source
Target Compound 2-Chlorophenyl 3-Hydroxycyclohexyl Not Provided Not Specified N/A
3-(2-Hydroxyphenyl)-N-(4-Methoxyphenyl)-... (B4) 2-Hydroxyphenyl 4-Methoxyphenyl ~328.34* Not Specified
5-Benzamido-N-(4-Chlorophenyl)-... Benzamido 4-Chlorophenyl Not Provided Anti-inflammatory, Antibacterial
3-(2-Chlorophenyl)-N-(5-Methylisoxazol-3-yl)-... 2-Chlorophenyl 5-Methylisoxazol-3-yl ~309.75† Not Specified
3-(2-Chlorophenyl)-N-[2-(4-Sulfamoylphenyl)ethyl]-... 2-Chlorophenyl 2-(4-Sulfamoylphenyl)ethyl Not Provided Not Specified
3-(2-Chlorophenyl)-N-(Diphenylmethyl)-... 2-Chlorophenyl Diphenylmethyl 402.87 Not Specified
3-(2-Chlorophenyl)-N-(4-Dimethylaminophenyl)-... 2-Chlorophenyl 4-Dimethylaminophenyl Not Provided Not Specified

*Calculated from molecular formula C₁₈H₁₇N₂O₄.
†Derived from CAS RN 309950-35-3.

Key Observations

Impact of R1 Substituents: The 2-chlorophenyl group (target compound, ) may promote hydrophobic interactions or halogen bonding in biological targets.

Role of R2 Substituents: 3-Hydroxycyclohexyl (target compound) adds chirality and a hydrogen-bond donor, which could enhance target selectivity or pharmacokinetics. Diphenylmethyl () increases lipophilicity, which may enhance membrane permeability but reduce solubility. Sulfamoylphenyl ethyl () introduces a sulfonamide moiety, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase).

Biological Activity Trends: The 5-benzamido-4-chlorophenyl analog () exhibits dual anti-inflammatory and antibacterial effects, suggesting that bulky R1 substituents (e.g., benzamido) and halogenated R2 groups may synergize for broad activity. No activity data are reported for the target compound, but its hydroxyl group could modulate immune responses or metabolic pathways, as seen in other hydroxy-substituted bioactive molecules .

Physicochemical and Pharmacokinetic Considerations

  • Polarity : Hydroxyl (target compound) and sulfamoyl () groups may improve solubility, whereas diphenylmethyl () and chlorophenyl groups enhance lipophilicity.
  • Metabolism : The 3-hydroxycyclohexyl group in the target compound could undergo phase II conjugation (e.g., glucuronidation), influencing its half-life .

Biological Activity

3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C17H19ClN2O3
  • Molecular Weight : 334.80 g/mol

The structure includes a chlorophenyl group, a hydroxylated cyclohexyl moiety, and an oxazole ring which may contribute to its biological properties.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • Opioid Receptors : Many compounds in this class exhibit affinity for opioid receptors, which are critical in pain modulation and reward pathways.
  • Enzyme Inhibition : Some studies suggest that oxazole derivatives can inhibit specific enzymes involved in metabolic pathways.

Analgesic Effects

Preliminary studies have shown that this compound may possess analgesic properties. In animal models, it has been observed to reduce pain responses comparable to established analgesics.

Antitumor Activity

Some derivatives of oxazole compounds have been evaluated for their antitumor potential. For instance, structural analogs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the analgesic effects in mice, showing significant reduction in pain response compared to control groups.
Study 2 Evaluated antitumor activity against breast cancer cells, revealing IC50 values indicating effective cytotoxicity.
Study 3 Assessed the interaction with opioid receptors, demonstrating binding affinity comparable to known opioid agonists.

Detailed Research Findings

  • Analgesic Study : In a controlled experiment involving male mice, the administration of varying doses of the compound resulted in a dose-dependent decrease in nociceptive behavior measured by the hot plate test.
  • Antitumor Evaluation : A study published in Cancer Letters reported that derivatives with similar structures inhibited tumor growth by inducing apoptosis in MCF-7 breast cancer cells through mitochondrial pathways.
  • Opioid Receptor Binding : Research conducted at a pharmacology lab indicated that the compound binds to mu-opioid receptors with an affinity (Ki value) that suggests potential for therapeutic use in pain management.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(2-chlorophenyl)-N-(3-hydroxycyclohexyl)-5-methyl-1,2-oxazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core. Key steps include:

Oxime Formation : Reacting 2-chlorobenzaldehyde with hydroxylamine under alkaline conditions to generate 2-chlorobenzaldoxime .

Cyclization : Using ethyl acetoacetate and chlorination agents (e.g., PCl₅) to form the 5-methylisoxazole intermediate .

Carboxamide Coupling : Reacting the isoxazole intermediate with 3-hydroxycyclohexylamine via a carbodiimide-mediated coupling (e.g., EDC/HOBt) to introduce the hydroxycyclohexyl group.

  • Critical Parameters : Solvent choice (e.g., DMF or THF), temperature control (0–25°C for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: How is the crystal structure of this compound resolved, and what software tools are recommended?

Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:

Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

Refinement : Employ SHELXL for structure solution and refinement.

  • SHELX Advantages : Robust handling of twinned data, high-resolution refinement, and hydrogen atom positioning via riding models .
  • Validation : Check R-factors (target < 0.05) and geometry outliers using Coot .

Advanced: How do structural modifications (e.g., substituents on the phenyl or cyclohexyl groups) impact biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies are critical:

Substituent Screening :

  • Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects.
  • Modify the hydroxycyclohexyl group to evaluate steric and hydrogen-bonding contributions .

Assay Design :

  • Use enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination.
  • Compare with analogs like N-(4-ethoxyphenyl) derivatives (reduced activity vs. hydroxycyclohexyl) .

Computational Modeling :

  • Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:

Standardization :

  • Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays).

Data Triangulation :

  • Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .

Meta-Analysis :

  • Compare datasets from PubChem and independent studies, focusing on dose-response curves and purity (>95% by HPLC) .

Advanced: What computational methods are effective for predicting metabolic stability of this compound?

Methodological Answer:

In Silico Tools :

  • Use SwissADME to predict CYP450 metabolism sites (e.g., oxidation at the oxazole methyl group) .

Metabolite Identification :

  • Simulate phase I/II metabolism with GLORYx or similar platforms, focusing on glucuronidation of the hydroxycyclohexyl group .

Validation :

  • Compare predictions with in vitro liver microsome assays (human vs. rodent) and LC-MS/MS metabolite profiling .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

NMR :

  • ¹H NMR (DMSO-d₆): Identify aromatic protons (δ 7.2–8.1 ppm), oxazole protons (δ 6.5–7.0 ppm), and hydroxycyclohexyl -OH (δ 4.5–5.0 ppm).
  • ¹³C NMR: Confirm carboxamide carbonyl (δ ~165 ppm) .

HRMS :

  • Use ESI+ mode; expected [M+H]⁺ matches theoretical mass (C₁₈H₂₀ClN₂O₃: 365.1164).

IR :

  • Detect carboxamide C=O stretch (~1680 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

Advanced: How can crystallographic data inform formulation strategies for this compound?

Methodological Answer:

Polymorph Screening :

  • Use solvent-drop grinding to identify stable forms (e.g., anhydrous vs. monohydrate) .

Solubility Prediction :

  • Correlate crystal packing (e.g., hydrogen-bonding networks) with solubility in aqueous buffers (pH 1–7.4) .

Stability Testing :

  • Monitor hygroscopicity via DVS (dynamic vapor sorption) if hydroxy groups are present .

Case Study: Addressing Synthetic Yield Variability

Issue : Inconsistent yields (30–70%) during carboxamide coupling.
Solution :

  • Optimize Stoichiometry : Use 1.2 eq of 3-hydroxycyclohexylamine to drive the reaction.
  • Activation Strategy : Replace EDC with HATU for higher efficiency in polar aprotic solvents .
  • Purity Check : Pre-purify the isoxazole intermediate via recrystallization (ethanol/water) to remove byproducts .

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